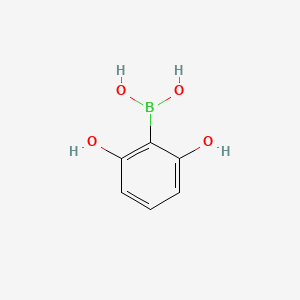
(2,6-Dihydroxyphenyl)boronic acid
Übersicht
Beschreibung
“(2,6-Dihydroxyphenyl)boronic acid” is a boronic acid derivative . Boronic acids are considered Lewis acids and have a pKa value of 4–10 . They are commonly used in synthetic chemistry, with applications ranging from the construction of carbon-carbon bonds to the preparation of N-heterocyclic carbene ligands .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acid derivatives has been performed on a nanomole scale with high synthesis success rates . An optimized process for the synthesis of 2,6-dimethylphenylboronic acid was obtained by investigating the influence of the boronation reagent, reactant proportion, and solvent on the yield .
Molecular Structure Analysis
The molecular formula of “(2,6-Dihydroxyphenyl)boronic acid” is C6H7BO4 . Its molecular weight is 153.93 g/mol . The compound has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 .
Chemical Reactions Analysis
Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . They can form reversible covalent interactions with amino acid side chains in proteins or diol group in sugars .
Physical And Chemical Properties Analysis
“(2,6-Dihydroxyphenyl)boronic acid” has a rotatable bond count of 1 . Its exact mass is 154.0437389 g/mol . The compound has a topological polar surface area of 80.9 Ų .
Wissenschaftliche Forschungsanwendungen
Sensing Applications
(2,6-Dihydroxyphenyl)boronic acid: is widely used in sensing applications due to its ability to form complexes with diols and strong Lewis bases like fluoride or cyanide anions . This property is exploited in both homogeneous assays and heterogeneous detection systems. For instance, boronic acids can be used to detect glucose levels in blood, making them valuable for diabetes monitoring.
Biological Labelling
The compound’s interaction with diols also allows it to be used in biological labelling . It can be conjugated to various biomolecules, enabling researchers to track and observe biological processes in real-time, which is crucial for understanding cellular functions and disease progression.
Protein Manipulation and Modification
Researchers utilize (2,6-Dihydroxyphenyl)boronic acid for protein manipulation and modification . By forming reversible covalent bonds with proteins, it can be used to alter protein structures, functions, or interactions, which is beneficial for studying protein dynamics and developing therapeutic interventions.
Separation Technologies
In the field of separation technologies, (2,6-Dihydroxyphenyl)boronic acid is employed for its selective binding properties . It can be used in chromatography to separate complex mixtures based on the affinity of components towards boronic acids, which is particularly useful in purifying biomolecules like nucleic acids and proteins.
Development of Therapeutics
The interaction of boronic acids with biological molecules has therapeutic potential . For example, they can be designed to interfere with cellular signaling pathways or inhibit enzymes that are critical for the survival of pathogens, offering a pathway to develop new drugs.
Controlled Release Systems
(2,6-Dihydroxyphenyl)boronic acid: is also a building block in polymers for controlled release systems . These systems can respond to the presence of diols, such as glucose, to regulate the release of insulin, which is a promising approach for the treatment of diabetes.
Wirkmechanismus
Target of Action
Boronic acids are known for their ability to complex with saccharides and form cyclic boronic esters or cyclic boronate ions . This suggests that (2,6-Dihydroxyphenyl)boronic acid may interact with saccharides or other compounds containing diol groups.
Mode of Action
The interaction of (2,6-Dihydroxyphenyl)boronic acid with its targets involves the formation of boronic esters or boronate ions . This process is reversible and can lead to changes in the properties of the target molecule.
Biochemical Pathways
The ability of boronic acids to form complexes with saccharides suggests that they may influence carbohydrate metabolism or other pathways involving saccharides .
Result of Action
The formation of boronic esters or boronate ions could potentially alter the function of target molecules and lead to changes at the cellular level .
Action Environment
The action, efficacy, and stability of (2,6-Dihydroxyphenyl)boronic acid can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules that can interact with boronic acids . For example, the formation of boronic esters is pH-dependent, and the stability of these esters can be affected by changes in temperature .
Eigenschaften
IUPAC Name |
(2,6-dihydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIZIJMWGZWBDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657019 | |
| Record name | (2,6-Dihydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dihydroxyphenyl)boronic acid | |
CAS RN |
848409-34-7 | |
| Record name | (2,6-Dihydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dihydroxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1386857.png)

![4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid](/img/structure/B1386859.png)
![4-[5-(Propionylamino)pyridin-2-yl]benzoic acid](/img/structure/B1386862.png)
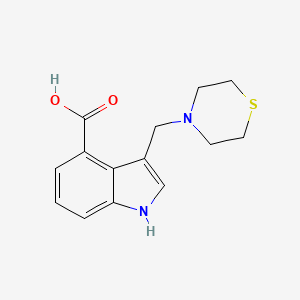
![Ethyl 3-amino-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1386866.png)
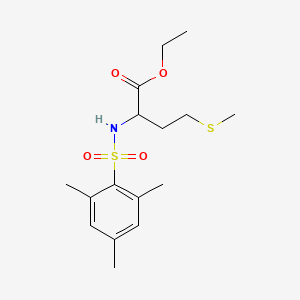
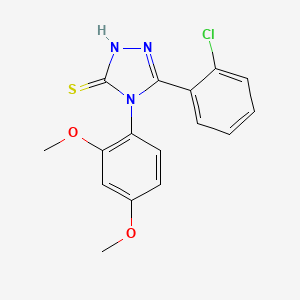
![4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1386871.png)

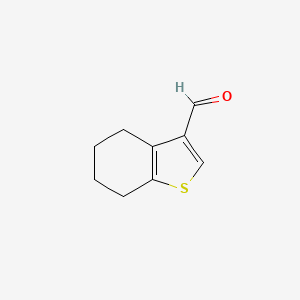

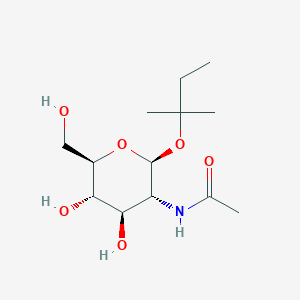
![5-[3-(Propionylamino)phenyl]nicotinic acid](/img/structure/B1386877.png)